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Compound of Interest

Compound Name: Lsd1-IN-19

Cat. No.: B12409195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, Lsd1-IN-19,

alongside several LSD1 inhibitors that have advanced into clinical trials. The objective is to

offer a clear, data-driven comparison to inform research and development decisions in the field

of epigenetic cancer therapy.

Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a critical role in transcriptional regulation through the

demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is

implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic

intervention. LSD1 inhibitors have shown promise in preclinical models and are being actively

investigated in clinical trials for both hematological malignancies and solid tumors.

Lsd1-IN-19: A Preclinical Candidate
Lsd1-IN-19 (also known as compound 29) is a potent, selective, and non-covalent inhibitor of

LSD1. Currently, there is no publicly available information indicating that Lsd1-IN-19 has

entered clinical trials. Its development status appears to be preclinical.
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The following tables summarize the available preclinical data for Lsd1-IN-19 and a selection of

LSD1 inhibitors that have reached clinical development. This allows for a direct comparison of

their biochemical potency and cellular activity.

Table 1: Biochemical Potency of LSD1 Inhibitors

Compound Type Target Ki (μM) KD (μM) IC50 (nM)

Lsd1-IN-19 Non-covalent LSD1 0.108 0.068 -

ORY-1001

(Iadademstat)
Irreversible LSD1 - - 18[1]

GSK-

2879552
Irreversible LSD1 - - 24[1]

IMG-7289

(Bomedemst

at)

Irreversible LSD1 - - 56.8[1]

INCB059872 Irreversible LSD1 - - -

CC-90011

(Pulrodemsta

t)

Reversible LSD1 - - -

ORY-2001

(Vafidemstat)
Irreversible LSD1/MAO-B - -

101 (LSD1)

[2]

Note: "-" indicates data not readily available in the searched sources.

Table 2: Cellular Activity of LSD1 Inhibitors
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Compound Cell Line Assay IC50 / EC50 (μM)

Lsd1-IN-19 THP-1 (Leukemia) Antiproliferative (72h) 0.17

MDA-MB-231 (Breast

Cancer)
Antiproliferative (72h) 0.40

ORY-1001

(Iadademstat)
MV(4;11) (Leukemia)

Proliferation/Colony

Formation
<0.02

GSK-2879552 SCLC Cell Lines Proliferation -

INCB059872 SCLC Cell Lines Proliferation 0.047 - 0.377[3]

ORY-2001

(Vafidemstat)
THP-1 (Leukemia) Differentiation 0.021[2]

Note: "-" indicates data not readily available in the searched sources.

Signaling Pathways Modulated by LSD1 Inhibition
LSD1 plays a crucial role in regulating various signaling pathways that are often dysregulated

in cancer. Inhibition of LSD1 can impact these pathways, leading to anti-tumor effects.
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Caption: LSD1 inhibition impacts multiple oncogenic signaling pathways.

Experimental Protocols
Detailed experimental protocols for Lsd1-IN-19 from its primary publication were not

accessible. However, a general and widely used method for assessing the biochemical potency

of LSD1 inhibitors is the peroxidase-coupled assay.

Representative Experimental Protocol: LSD1
Peroxidase-Coupled Assay
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Objective: To determine the in vitro inhibitory activity of a compound against LSD1.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In

the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate

(e.g., Amplex Red) to produce a fluorescent or colored product, which can be quantified.

Materials:

Recombinant human LSD1 enzyme

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

Horseradish peroxidase (HRP)

Amplex Red reagent

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Test compound (e.g., Lsd1-IN-19)

384-well microplate

Plate reader capable of fluorescence or absorbance detection

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add a solution containing LSD1 enzyme and HRP to each well.

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the

compound to bind to the enzyme.

Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide

substrate and Amplex Red.
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Immediately begin kinetic reading of the fluorescence (e.g., excitation 530-560 nm, emission

590 nm) or absorbance at regular intervals for a defined period (e.g., 30-60 minutes).

The rate of reaction is determined from the linear phase of the kinetic curve.

Calculate the percent inhibition for each compound concentration relative to a no-compound

control.

Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-

parameter logistic model).
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Pre-incubation
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Data Analysis
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Caption: Workflow for a typical LSD1 peroxidase-coupled assay.
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Conclusion
Lsd1-IN-19 demonstrates potent and selective preclinical activity against LSD1. While it

currently lacks clinical trial data, its biochemical and cellular potency are comparable to several

LSD1 inhibitors that have advanced to clinical investigation. Specifically, its non-covalent

binding mechanism may offer a different pharmacological profile compared to the numerous

irreversible inhibitors in development. Further preclinical studies, including in vivo efficacy and

safety assessments, would be necessary to determine its potential for clinical translation. This

guide provides a foundational comparison to aid researchers in contextualizing the preclinical

data of Lsd1-IN-19 within the broader landscape of LSD1 inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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